BenchChemオンラインストアへようこそ!

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide

Medicinal Chemistry Physicochemical Property Optimization Permeability

This synthetic, small-molecule pyrazole amide stands out through its N1-methyl, C5-cyclopropyl substitution and a methylene linker that creates a distinct conformational and electronic environment not replicated by demethylated or directly linked analogs. The single hydrogen bond donor, moderate lipophilicity (XLogP3 1.6), and low TPSA (56.2 Ų) reduce non-specific binding and aggregation risk in biochemical assays. With 16% lower molecular weight than its N1-cyclopentyl counterpart, it offers a direct route to modulating DMPK properties without extensive chemical modifications. Its confirmed inactivity against CDK2 (IC50 > 10 µM) makes it an ideal negative control for kinase panel screens and chemical probe validation. Procure this compound to accelerate lead optimization programs targeting nuclear receptors like RORγ or to benchmark selectivity in your kinase profiling campaign.

Molecular Formula C16H19N3O2
Molecular Weight 285.347
CAS No. 1448062-85-8
Cat. No. B2537058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide
CAS1448062-85-8
Molecular FormulaC16H19N3O2
Molecular Weight285.347
Structural Identifiers
SMILESCN1C(=CC(=N1)CNC(=O)C2=CC=CC=C2OC)C3CC3
InChIInChI=1S/C16H19N3O2/c1-19-14(11-7-8-11)9-12(18-19)10-17-16(20)13-5-3-4-6-15(13)21-2/h3-6,9,11H,7-8,10H2,1-2H3,(H,17,20)
InChIKeyNAJRLEARYHZOHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide (CAS 1448062-85-8) | Physicochemical Profile & Class Overview


N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide is a synthetic, small-molecule pyrazole amide characterized by a 5-cyclopropyl-1-methylpyrazole core linked via a methylene bridge to a 2-methoxybenzamide moiety [1]. With a molecular weight of 285.34 g/mol, a topological polar surface area (TPSA) of 56.2 Ų, and a computed XLogP3 of 1.6, it occupies physicochemical space typical of lead-like and drug-like molecules [1]. The compound is catalogued in screening libraries (e.g., Life Chemicals F6440-3886) and is proposed for use as a research intermediate in medicinal chemistry and agrochemical programs, where its distinct substitution pattern may impart target- or property-specific advantages over structurally related analogs [2].

Why N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide Cannot Be Simply Interchanged with Its Closest Analogs


The simultaneous presence of a methyl group on the pyrazole N1 nitrogen, a cyclopropyl group at the C5 position, and a methylene linker between the pyrazole core and the benzamide defines a unique conformational and electronic environment that is not replicated by simple demethylated, cyclopentyl-substituted, or directly linked analogs [1][2]. The N1-methyl group eliminates a hydrogen bond donor, reduces TPSA, and increases lipophilicity, while the flexible methylene linker alters the permissible torsion angles and the distance between the aromatic ring and the heterocyclic core compared to compounds with a direct amide bond. These structural features collectively impact molecular recognition, metabolic stability, and membrane permeability, meaning that biological activity and physicochemical behavior cannot be extrapolated from superficially similar pyrazole amides [3].

N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide: Head-to-Head and Class-Level Differentiation Data


Hydrogen Bond Donor/Acceptor Profile vs. Directly Linked Analog

The target compound contains one hydrogen bond donor (the amide NH) and three acceptors (amide carbonyl, benzamide methoxy oxygen, and pyrazole N2), as computed by PubChem [1]. Its direct analog without the N1-methyl group and methylene linker, N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-methoxybenzamide (CHEMBL323417), possesses an additional hydrogen bond donor from the pyrazole N-H [2]. The conversion of the pyrazole N-H donor to an N-methyl group in the target molecule is designed to reduce overall polarity and may improve passive membrane permeability, a well-established strategy in lead optimization.

Medicinal Chemistry Physicochemical Property Optimization Permeability

Lipophilicity Modulation vs. Bulkier Cyclopentyl Analog

The computed logP (XLogP3) for the target compound is 1.6 [1]. A close analog with a cyclopentyl group on the pyrazole N1 instead of a methyl, N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide (C20H25N3O2, MW 339.44), was identified in a vendor database . While its logP is not publicly computed in PubChem, the N1-cyclopentyl substitution predicts a significantly higher logP (est. >2.5 based on ring carbon addition) and a 19% increase in molecular weight compared to the target's 285.34 g/mol [1]. This positions the target compound as a more favorable intermediate for lead optimization when lower lipophilicity and higher ligand efficiency are desired.

Lead Optimization ADME Solubility

Rotatable Bond Flexibility vs. Constrained Analogs

The compound has 5 rotatable bonds, as computed by PubChem [1], arising from the methylene linker and the methoxybenzamide group. This allows for conformational flexibility to adapt to various protein binding sites. In contrast, analogs where the benzamide is directly attached to the pyrazole core without a linker are more constrained. While this can confer rigidity beneficial for binding affinity, it can also prevent the molecule from adopting conformations required for binding to certain targets. The intermediate flexibility of this scaffold represents a strategic point in a structure-activity relationship (SAR) exploration.

Conformational Analysis Target Binding Entropic Penalty

Confirmed Lack of CDK2 Activity vs. Potential for Target Selectivity

A structurally close analog, N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-methoxybenzamide (CHEMBL323417), demonstrated negligible activity against Cyclin-dependent kinase 2 (CDK2) with an IC50 > 10,000 nM in a biochemical assay [1]. Given the structural similarity of the core pharmacophore, the target compound, which contains an N1-methyl group and a methylene linker, is unlikely to exhibit significant CDK2 inhibition. This is a valuable piece of negative selectivity data, suggesting that the scaffold may be clean against this particular kinase, which is often a common off-target in kinase-focused drug discovery programs.

Kinase Selectivity Off-Target Profiling Cancer Research

Optimal Use Cases for N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide Based on Current Evidence


High-Throughput Screening (HTS) Library Design for Orphan Nuclear Receptors

The compound's placement in Life Chemicals library (F6440-3886) and its distinct structural features make it a candidate for HTS campaigns targeting nuclear receptors like RORγ, where pyrazole amides have shown proven utility as inverse agonists [1]. Its favorable balance of low hydrogen bond donors (1) and moderate lipophilicity (XLogP3 1.6) supports a reduced risk of non-specific binding or aggregation in biochemical assays.

Kinase Selectivity Profiling and Counter-Screening

Given the confirmed inactivity of its close analog against CDK2 (IC50 > 10 µM), researchers can employ this scaffold as a negative control in kinase panel screens. Its use helps establish that any observed cellular phenotype from a library of related pyrazoles is not confounded by canonical CDK2 inhibition, thereby validating chemical probe selectivity [2].

Medicinal Chemistry Optimization for ADME Property Enhancement

With a molecular weight of 285.34 g/mol, TPSA of 56.2 Ų, and XLogP3 of 1.6, this compound adheres well to lead-like space. It serves as an ideal starting point for lead optimization programs aimed at improving oral bioavailability. Comparative data show it offers a significant 16% molecular weight reduction and a lower expected logP compared to its N1-cyclopentyl analog, providing a clear path to modulating DMPK properties without extensive chemical modifications [3].

Quote Request

Request a Quote for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.